molecular formula C21H17N3O2S B2685373 N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-43-6

N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2685373
CAS RN: 851943-43-6
M. Wt: 375.45
InChI Key: YVALWUUOGVSFRC-UHFFFAOYSA-N
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Description

“N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of biogenic purine bases and can be considered as potential purine antagonists . They have been consistently regarded as promising scaffolds for the design of new medicines .


Synthesis Analysis

The synthesis of thiazolopyrimidines has received considerable attention from both synthetic and medicinal chemists because of their wide range of biological activities . The synthesis pathway for this compound involves the condensation of 2,5-dimethoxyaniline with diphenylmethyl isothiocyanate to form the intermediate 3-(diphenylmethylthiocarbamoyl)-2,5-dimethoxyaniline.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central pyrimidine ring which is significantly puckered to assume a screw-boat conformation fused to a thiazole ring with benzyl, carboxylate, methyl, phenyl and oxy groups bonded around this fused-ring moiety .


Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds derived from visnaginone and khellinone, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, to evaluate their anti-inflammatory and analgesic activities. These compounds showed significant COX-2 selectivity, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Anticancer Activities

Another study focused on the synthesis of novel derivatives of pyrimidine clubbed with thiazolidinone, which were evaluated for their antimicrobial and anticancer activity. The derivatives showed promising results against various microbial strains and significant anticancer activity against HeLa Cervical cancer cell lines, highlighting the potential of thiazolopyrimidine derivatives in therapeutic applications (Verma & Verma, 2022).

Anti-inflammatory and Antinociceptive Activity

A series of thiazolo[3,2-a]pyrimidine derivatives was synthesized and assessed for anti-inflammatory and antinociceptive activities. Certain derivatives demonstrated significant activity, indicating the potential of these compounds for developing new anti-inflammatory and pain relief medications (Alam, Khan, Siddiqui, & Ahsan, 2010).

Antimicrobial Activity

Synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides led to compounds that exhibited antimicrobial activity, showcasing the relevance of thiazolopyrimidine derivatives in combating microbial infections (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

properties

IUPAC Name

N,N-dibenzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-19(18-13-22-21-24(20(18)26)11-12-27-21)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALWUUOGVSFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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